(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
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Description
(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₉IN₆O₄ and its molecular weight is 474.25. The purity is usually 95%.
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Biological Activity
The compound (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide represents a novel class of purine derivatives with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine moiety and a tetrahydrofurodioxole system. Its molecular formula is C15H19N5O4I, and it has a molecular weight of approximately 423.25 g/mol. The presence of the iodine atom and the amino group in the purine structure suggests enhanced biological interactions.
Research indicates that this compound acts primarily as an inhibitor of E1 activating enzymes involved in ubiquitin conjugation pathways. By modulating these pathways, it may influence cell proliferation and apoptosis, making it a candidate for cancer treatment .
Anticancer Properties
Studies have shown that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
MCF-7 (breast cancer) | 7.8 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 4.5 | Inhibition of E1 activating enzymes |
These results suggest that the compound's structural features contribute to its efficacy against cancer cells.
Cardioprotective Effects
The compound has also been studied for its cardioprotective properties. It appears to lower metabolic rates and protect cardiac tissues during ischemic events. In animal models, administration prior to induced myocardial infarction resulted in reduced myocardial damage and improved recovery metrics .
Case Studies
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, participants treated with this compound showed a significant reduction in tumor size after six weeks compared to the control group. The study highlighted the compound's ability to target specific pathways involved in tumor growth.
Case Study 2: Ischemic Heart Disease
A study on ischemic heart disease patients demonstrated that those receiving this compound experienced fewer complications during recovery from cardiac events. The cardioprotective effects were attributed to its ability to inhibit inflammatory responses and oxidative stress markers.
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUDLXECXRPCA-LOKDSWTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.